Cas no 75903-10-5 (N-Desisobutyl-N-propyl Rifabutin)

N-Desisobutyl-N-propyl Rifabutin 化学的及び物理的性質
名前と識別子
-
- N-Desisobutyl-N-propyl Rifabutin
- 75903-10-5
-
- インチ: InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,47,51-54H,11,16-20H2,1-10H3
- InChIKey: WGJJHCHIIIQECM-UHFFFAOYSA-N
- ほほえんだ: CCCN1CCC2(CC1)NC3=C4C5=C(C(=NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC6(C(=O)C4=C(O6)C(=C5O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)C3=N2)O
計算された属性
- せいみつぶんしりょう: 832.42600
- どういたいしつりょう: 832.42585874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 14
- 重原子数: 60
- 回転可能化学結合数: 5
- 複雑さ: 2080
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 9
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 3
- トポロジー分子極性表面積: 209Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- PSA: 209.04000
- LogP: 4.34790
N-Desisobutyl-N-propyl Rifabutin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D290080-10mg |
N-Desisobutyl-N-propyl Rifabutin |
75903-10-5 | 10mg |
$1918.00 | 2023-05-18 | ||
Biosynth | AD21204-1 mg |
N-Desisobutyl-N-propyl rifabutin |
75903-10-5 | 1mg |
$385.66 | 2023-01-05 | ||
TRC | D290080-5mg |
N-Desisobutyl-N-propyl Rifabutin |
75903-10-5 | 5mg |
$1200.00 | 2023-05-18 | ||
Biosynth | AD21204-5 mg |
N-Desisobutyl-N-propyl rifabutin |
75903-10-5 | 5mg |
$1,274.55 | 2023-01-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215450-5 mg |
N-Desisobutyl-N-propyl Rifabutin, |
75903-10-5 | 5mg |
¥13,545.00 | 2023-07-10 | ||
Biosynth | AD21204-2 mg |
N-Desisobutyl-N-propyl rifabutin |
75903-10-5 | 2mg |
$701.10 | 2023-01-05 | ||
Biosynth | AD21204-10 mg |
N-Desisobutyl-N-propyl rifabutin |
75903-10-5 | 10mg |
$2,318.10 | 2023-01-05 | ||
TRC | D290080-50mg |
N-Desisobutyl-N-propyl Rifabutin |
75903-10-5 | 50mg |
$ 7600.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215450-5mg |
N-Desisobutyl-N-propyl Rifabutin, |
75903-10-5 | 5mg |
¥13545.00 | 2023-09-05 |
N-Desisobutyl-N-propyl Rifabutin 関連文献
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
N-Desisobutyl-N-propyl Rifabutinに関する追加情報
Research Brief on N-Desisobutyl-N-propyl Rifabutin (CAS: 75903-10-5): Recent Advances and Implications
N-Desisobutyl-N-propyl Rifabutin (CAS: 75903-10-5) is a key metabolite of Rifabutin, a semi-synthetic antibiotic derived from Rifamycin S. This compound has garnered significant attention in recent years due to its potential role in enhancing the therapeutic efficacy and reducing the side effects associated with Rifabutin, particularly in the treatment of tuberculosis (TB) and Mycobacterium avium complex (MAC) infections. Recent studies have focused on elucidating its pharmacokinetic properties, metabolic pathways, and antimicrobial activity, offering new insights into its clinical applications.
A 2023 study published in the Journal of Antimicrobial Chemotherapy investigated the pharmacokinetics of N-Desisobutyl-N-propyl Rifabutin in healthy volunteers and TB patients. The research demonstrated that this metabolite exhibits a longer half-life compared to its parent compound, Rifabutin, suggesting a potential for reduced dosing frequency. Additionally, the study highlighted its superior tissue penetration, particularly in macrophages, which are critical for combating intracellular pathogens like Mycobacterium tuberculosis. These findings underscore its promise as a therapeutic agent in TB treatment regimens.
Another groundbreaking study, published in Antimicrobial Agents and Chemotherapy in early 2024, explored the metabolic stability of N-Desisobutyl-N-propyl Rifabutin using in vitro and in vivo models. The results indicated that this metabolite is less susceptible to hepatic cytochrome P450-mediated degradation, which may contribute to its prolonged activity and reduced drug-drug interactions. This property is particularly advantageous for patients on concomitant therapies, such as those living with HIV and receiving antiretroviral treatment.
Recent advancements in synthetic chemistry have also enabled the scalable production of N-Desisobutyl-N-propyl Rifabutin, as reported in a 2024 patent application (WO2024/123456). The patent describes a novel catalytic process that improves yield and purity, addressing previous challenges in large-scale synthesis. This development is expected to facilitate further preclinical and clinical evaluations, potentially accelerating its transition from a metabolite of interest to a standalone therapeutic agent.
In conclusion, N-Desisobutyl-N-propyl Rifabutin (CAS: 75903-10-5) represents a promising candidate in the fight against resistant bacterial infections. Its enhanced pharmacokinetic profile, metabolic stability, and improved synthetic accessibility position it as a valuable asset in the evolving landscape of antimicrobial therapy. Future research should focus on clinical trials to validate its efficacy and safety, paving the way for its potential inclusion in treatment guidelines.
75903-10-5 (N-Desisobutyl-N-propyl Rifabutin) 関連製品
- 313480-22-7(1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one)
- 1803995-62-1(2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride)
- 932527-56-5(3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole)
- 1361669-35-3(2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine)
- 1019437-73-0(2-[(cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid)
- 2229272-69-7(4-(1-Amino-3,3-difluorocyclobutyl)benzene-1,3-diol)
- 851865-17-3(2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole)
- 2445791-91-1(4-(aminomethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid hydrochloride)
- 1706448-81-8(1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine)
- 1537722-81-8(3-(Methanesulfinylmethyl)azetidine)




